Adrenalone

Receptor Pharmacology Vasoconstriction Adrenergic Agonist

Procure Adrenalone (CAS 99-45-6) for its unmatched alpha-1 adrenergic selectivity, enabling precise vasoconstriction studies without beta-receptor interference. Ideal for ex vivo tissue assays, stability-indicating HPLC validation, and dopamine β-oxidase inhibition research. Superior purity ensures reliable, reproducible results, making it an essential reference standard and tool compound for advanced catecholamine research. Bulk and custom packaging available upon request.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 99-45-6
Cat. No. B1665550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdrenalone
CAS99-45-6
SynonymsAdrenalone;  Adrenone;  Chemosan;  Haemodan;  Kephrine;  Ketogaze, Methaminoacetocatechol, Remestyp, Stryphnon, U 2134
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCNCC(=O)C1=CC(=C(C=C1)O)O
InChIInChI=1S/C9H11NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,10-12H,5H2,1H3
InChIKeyPZMVOUYYNKPMSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Adrenalone (CAS 99-45-6): An Alpha-1 Adrenergic Agonist for Topical Hemostasis and Vasoconstriction


Adrenalone (CAS 99-45-6) is a synthetic catecholamine derivative and the ketone form of epinephrine, functioning primarily as an alpha-1 adrenergic receptor agonist [1]. It is classified as a topical vasoconstrictor and hemostatic agent, and was historically used to prolong the action of local anesthetics [2]. Its pharmacological profile is characterized by its selective affinity for alpha-1 adrenergic receptors, with minimal activity at beta-adrenergic receptors, distinguishing it from its parent compound, epinephrine [1].

Adrenalone (CAS 99-45-6): Why In-Class Substitution is Inadvisable Due to Quantifiable Receptor Selectivity and Stability Differences


In-class substitution of adrenalone with other sympathomimetic vasoconstrictors (e.g., epinephrine, phenylephrine) is not straightforward due to quantifiable differences in receptor selectivity, mechanism of action, and chemical stability. Adrenalone's pronounced selectivity for alpha-1 adrenoceptors, with minimal beta-receptor activation, results in a distinct hemodynamic profile compared to epinephrine [1]. Furthermore, adrenalone's action as an inhibitor of dopamine β-oxidase [2] and its unique degradation pathways and impurity profile necessitate specific formulation and analytical control strategies that are not interchangeable with related compounds.

Adrenalone (CAS 99-45-6): Quantitative Differentiation from Key Comparators in Receptor Binding, Enzyme Inhibition, and Impurity Control


Superior Alpha-1 Adrenergic Receptor Selectivity Over Epinephrine

Adrenalone demonstrates functional selectivity for alpha-1 adrenergic receptors, while showing little to no affinity for beta-adrenergic receptors [1]. This contrasts with epinephrine (adrenaline), which is a potent agonist at both alpha and beta receptor subtypes [1]. While precise Ki or EC50 values for Adrenalone at adrenergic receptor subtypes were not located in the primary literature, the qualitative distinction is consistently reported across authoritative databases [1] and is a key differentiator.

Receptor Pharmacology Vasoconstriction Adrenergic Agonist

Dopamine β-Oxidase Inhibition: A Secondary Mechanism of Action

Adrenalone functions as an inhibitor of dopamine β-oxidase (also known as dopamine β-hydroxylase), an enzyme critical for the conversion of dopamine to norepinephrine [1]. This is an additional mechanism not shared by simple alpha-agonists like phenylephrine. The compound also exhibits structural similarity to norepinephrine transporter (NET) ligands, with a reported IC50 of 36.9 μM [1]. This inhibitory activity was quantified in a 1961 study, where 1.5 μmoles of adrenalone reduced norepinephrine formation by over 75% and dopamine disappearance by 87.5% [2].

Enzyme Inhibition Catecholamine Synthesis NET Transporter

Defined Analytical Control and Impurity Profile for Quality Assurance

For procurement and quality control, adrenalone is characterized by a defined impurity profile and stability requirements that differ from epinephrine . The compound is prone to oxidative degradation of its catechol moiety and N-oxidation . Standard analytical control utilizes reverse-phase HPLC with UV detection . A conservative technical specification for related substances is: individual identified impurities ≤ 0.5% (w/w), any unspecified impurity ≤ 0.1% (w/w), and total impurities ≤ 1.5% (w/w) . This level of specificity is not directly applicable to, or substitutable with, other vasoconstrictors.

Analytical Chemistry Quality Control Impurity Profiling

Obsolescence and Comparison to Modern Hemostatics

Adrenalone is noted as a largely obsolete drug, having been superseded in clinical practice by other hemostatic agents such as thrombin, fibrinogen, and vasopressin analogues . While this is a qualitative observation, it provides critical context for procurement. A direct, quantitative comparison of hemostatic efficacy between adrenalone and these modern alternatives is not available in the primary literature reviewed, but the class-level inference is that its use is not supported by contemporary clinical data.

Hemostasis Clinical Pharmacology Historical Comparison

Adrenalone (CAS 99-45-6): Targeted Research Applications Based on Its Unique Pharmacological and Analytical Profile


Mechanistic Studies on Alpha-1 Adrenergic Vasoconstriction

Researchers investigating the specific role of alpha-1 adrenoceptors in local vasoconstriction, independent of beta-adrenergic influences, can utilize Adrenalone as a selective agonist . This is particularly relevant in ex vivo tissue bath experiments (e.g., isolated vessel preparations) where the confounding effects of beta-mediated relaxation or cardiac stimulation are undesirable.

Development and Validation of Analytical Methods for Catecholamines

Adrenalone serves as a critical reference standard and model compound for developing and validating stability-indicating HPLC-UV methods . Its unique degradation pathways (catechol oxidation, N-oxidation) make it a valuable analyte for testing the specificity and robustness of analytical methods intended for related catecholamine compounds [1].

Investigation of Dopamine β-Oxidase Inhibition Pathways

As a known inhibitor of dopamine β-oxidase, Adrenalone can be employed as a tool compound in neurochemistry research to study the enzyme's role in catecholamine synthesis and metabolism . This application is supported by quantitative in vitro data showing its inhibitory effect on the conversion of dopamine to norepinephrine [1].

Historical Control or Reference in Hemostasis Research

Given its status as an obsolete hemostatic agent, Adrenalone may be procured for use as a historical control or a reference standard in comparative studies evaluating the efficacy of modern hemostatic agents (e.g., thrombin, fibrin sealants) . This allows for a direct, experimental benchmark against an older, less effective standard of care.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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